molecular formula C15H14FNO4S2 B14165991 methyl 2-[(4-fluorophenyl)sulfonylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 6918-21-4

methyl 2-[(4-fluorophenyl)sulfonylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B14165991
CAS No.: 6918-21-4
M. Wt: 355.4 g/mol
InChI Key: QCSVMBKFHOOHIY-UHFFFAOYSA-N
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Description

Methyl 2-[(4-fluorophenyl)sulfonylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry

Preparation Methods

The synthesis of methyl 2-[(4-fluorophenyl)sulfonylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.

Chemical Reactions Analysis

Methyl 2-[(4-fluorophenyl)sulfonylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonylamino group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding alcohols or amines.

Scientific Research Applications

Methyl 2-[(4-fluorophenyl)sulfonylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-[(4-fluorophenyl)sulfonylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Methyl 2-[(4-fluorophenyl)sulfonylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can be compared with other thiophene derivatives such as:

The uniqueness of this compound lies in its specific functional groups and structural arrangement, which confer distinct chemical and biological properties.

Properties

CAS No.

6918-21-4

Molecular Formula

C15H14FNO4S2

Molecular Weight

355.4 g/mol

IUPAC Name

methyl 2-[(4-fluorophenyl)sulfonylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C15H14FNO4S2/c1-21-15(18)13-11-3-2-4-12(11)22-14(13)17-23(19,20)10-7-5-9(16)6-8-10/h5-8,17H,2-4H2,1H3

InChI Key

QCSVMBKFHOOHIY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC2=C1CCC2)NS(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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